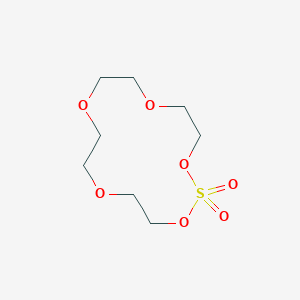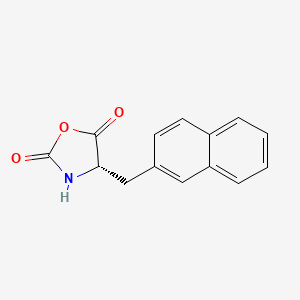
(S)-4-Butyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-ブチルオキサゾリジン-2,5-ジオンは、オキサゾリジンジオン類に属するキラル化合物です。窒素原子と酸素原子の両方を含む5員環が特徴です。
準備方法
合成経路と反応条件
(S)-4-ブチルオキサゾリジン-2,5-ジオンの合成は、通常、アミノ酸またはその誘導体の環化を伴います。一般的な方法の1つは、アミノ酸とカルボニル化合物を酸性または塩基性条件下で反応させて、オキサゾリジン環を形成することです。温度やpHなどの反応条件は、目的のキラル生成物の形成を確実にするために注意深く制御されます。
工業生産方法
工業的な設定では、(S)-4-ブチルオキサゾリジン-2,5-ジオンの生産は、連続フロー反応器を使用してスケールアップできます。これらの反応器により、反応パラメータを正確に制御できるため、最終生成物の収率と純度が高くなります。触媒の使用と最適化された反応条件により、工業生産プロセスの効率がさらに向上します。
化学反応の分析
反応の種類
(S)-4-ブチルオキサゾリジン-2,5-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するオキサゾリジンノンを形成するように酸化できます。
還元: 還元反応は、オキサゾリジン環を他の官能基に変換できます。
置換: この化合物は、窒素原子または酸素原子を他の基で置換する求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は通常オキサゾリジンノンを生成しますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究における用途
(S)-4-ブチルオキサゾリジン-2,5-ジオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 医薬品中間体および潜在的な治療薬としての使用を調査する研究が進行中です。
工業: ポリマーやその他の工業材料の生産に使用されています。
科学的研究の応用
(S)-4-Butyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of polymers and other industrial materials.
作用機序
(S)-4-ブチルオキサゾリジン-2,5-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
4-ブチルオキサゾリジン-2,5-ジオン: この化合物の非キラルバージョン。
5-メチル-4-オキサゾリジノン: 異なる置換基を持つ構造的に類似した化合物。
2-オキサゾリジノン: 類似の環構造を持つより単純な類似体。
独自性
(S)-4-ブチルオキサゾリジン-2,5-ジオンは、キラルな性質により、特定の立体化学的性質をもたらすため、独特です。
類似化合物との比較
Similar Compounds
4-Butyloxazolidine-2,5-dione: The non-chiral version of the compound.
5-Methyl-4-oxazolidinone: A structurally similar compound with different substituents.
2-Oxazolidinone: A simpler analog with a similar ring structure.
Uniqueness
(S)-4-Butyloxazolidine-2,5-dione is unique due to its chiral nature, which imparts specific stereochemical properties
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(4S)-4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
InChIキー |
IDLCGAPAQNQOQR-YFKPBYRVSA-N |
異性体SMILES |
CCCC[C@H]1C(=O)OC(=O)N1 |
正規SMILES |
CCCCC1C(=O)OC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


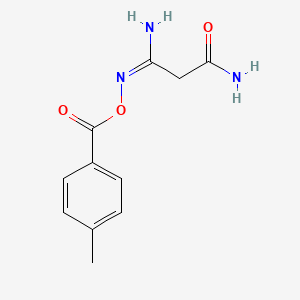

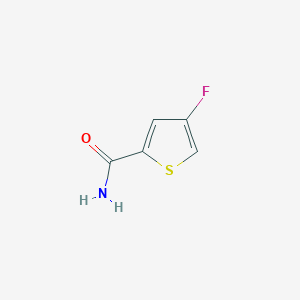
![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)
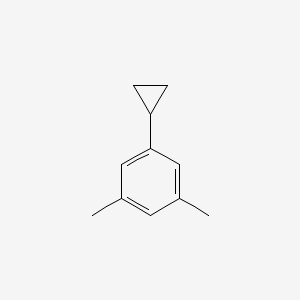




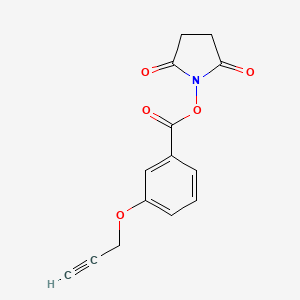
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
